UDP-alpha-D-GlcNAc3NAcA

Description

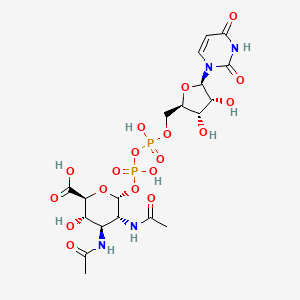

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28N4O18P2 |

|---|---|

Molecular Weight |

662.4 g/mol |

IUPAC Name |

(2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1 |

InChI Key |

GZLIMKLKXDFTJR-LTMKHLKMSA-N |

SMILES |

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Canonical SMILES |

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Synonyms |

UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Udp Alpha D Glcnac3naca

Precursor Pathways to UDP-alpha-D-GlcNAc3NAcA

The journey to synthesize this compound originates from fundamental metabolic pathways that provide the necessary building blocks for the initial substrate, UDP-GlcNAc.

The biosynthesis of UDP-GlcNAc, the universal donor of GlcNAc residues, is intricately linked to central carbon metabolism. nih.gov The hexosamine biosynthesis pathway (HBP) serves as the primary route for its de novo synthesis. researchgate.net This pathway commences with fructose-6-phosphate (B1210287), an intermediate of glycolysis. researchgate.netresearchgate.net Through the action of a series of enzymes, fructose-6-phosphate is converted into UDP-GlcNAc. researchgate.netresearchgate.net The key enzymatic steps involve the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate, followed by acetylation, mutase, and pyrophosphorylase activities to yield the final UDP-GlcNAc product. researchgate.netresearchgate.net The carbon backbone of the glucosamine moiety is directly derived from glucose, while the acetyl group is incorporated via glycolysis. The ribose and uracil components of UDP are synthesized through the pentose phosphate (B84403) pathway and pyrimidine biosynthesis, respectively. researchgate.net

The first committed step in the specific pathway leading to this compound is the oxidation of UDP-GlcNAc at the C6 position to form UDP-N-acetyl-alpha-D-glucosaminuronic acid (UDP-GlcNAcA). nih.gov

This critical oxidation reaction is catalyzed by a family of NAD+-dependent enzymes known as UDP-GlcNAc 6-dehydrogenases. wikipedia.org In Pseudomonas aeruginosa PAO1, the enzyme WbpA is responsible for this C6-oxidation of UDP-GlcNAc to yield UDP-GlcNAcA. nih.gov Homologous enzymes, such as WbpO in other Pseudomonas aeruginosa serotypes and GnaA in Escherichia coli, perform the same function in their respective organisms, highlighting the conserved nature of this biosynthetic step. nih.govresearchgate.net These enzymes belong to the family of oxidoreductases and specifically act on the CH-OH group of the donor molecule with NAD+ as the acceptor. wikipedia.org The reaction involves the reduction of two NAD+ molecules to NADH for each molecule of UDP-GlcNAc oxidized. nih.gov

Table 1: Key Enzymes in the Initial Conversion of UDP-GlcNAc

| Enzyme | Organism | Function | Substrate | Product |

|---|---|---|---|---|

| WbpA | Pseudomonas aeruginosa PAO1 | C6-oxidation | UDP-GlcNAc | UDP-GlcNAcA |

| WbpO | Pseudomonas aeruginosa | C6-oxidation | UDP-GlcNAc | UDP-GlcNAcA |

Following the formation of UDP-GlcNAcA, the pathway proceeds with a series of enzymatic modifications at the C3 position of the glucuronic acid moiety. These reactions ultimately lead to the formation of the diacetamido-dideoxy derivative.

The next step involves the dehydrogenation of UDP-GlcNAcA at the C3 position, which is catalyzed by UDP-GlcNAcA 3-dehydrogenases. nih.gov In P. aeruginosa, this function is carried out by the enzyme WbpB (also known as WlbA). nih.gov This reaction results in the formation of a transient intermediate, UDP-3-keto-GlcNAcA, and the reduction of NAD+ to NADH. nih.gov The activity of WbpB is intricately linked with the subsequent transamination step. nih.gov

The UDP-3-keto-GlcNAcA intermediate is then a substrate for a transamination reaction catalyzed by UDP-3-keto-GlcNAcA aminotransferases, such as WbpE (also known as WlbC) in P. aeruginosa. nih.gov WbpE utilizes L-glutamate as the amino group donor, converting the 3-keto group to a 3-amino group, thereby forming UDP-GlcNAc(3NH2)A. nih.gov Interestingly, the dehydrogenase (WbpB) and aminotransferase (WbpE) activities are coupled. The presence of WbpE and L-glutamate is necessary for the efficient consumption of the UDP-GlcNAcA starting material, suggesting a direct transfer of the labile UDP-3-keto-GlcNAcA intermediate between the two enzymes. nih.gov This coupling is believed to be essential due to the instability of the keto intermediate under physiological conditions. nih.gov

Table 2: Enzymes in the Transformation of UDP-GlcNAcA

| Enzyme | Organism | Function | Substrate | Product |

|---|---|---|---|---|

| WbpB/WlbA | Pseudomonas aeruginosa | C3-dehydrogenation | UDP-GlcNAcA | UDP-3-keto-GlcNAcA |

Transformation of UDP-alpha-D-GlcNAcA to UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic Acid Precursors

N-Acetylation by UDP-2,3-diamino-2,3-dideoxy-alpha-D-glucuronic Acid N-Acetyltransferases (e.g., WbpD/WlbB)

The final step in the synthesis of this compound involves the N-acetylation of its precursor, UDP-2-acetamido-3-amino-2,3-dideoxy-alpha-D-glucuronic acid. This reaction is catalyzed by specific N-acetyltransferases, such as WbpD in Pseudomonas aeruginosa PAO1 and its orthologue WlbB in Bordetella species. nih.govcreative-enzymes.comwikipedia.orgnih.gov These enzymes are crucial for the biosynthesis of the B-band O-antigen. nih.gov

WbpD and WlbB belong to the hexapeptide acyltransferase (HexAT) superfamily, characterized by a left-handed beta-helical (LβH) structure. nih.govnih.gov They utilize acetyl-CoA as the acetyl group donor in a direct-transfer reaction mechanism. nih.govnih.gov The binding of acetyl-CoA has been shown to significantly enhance the stability of WbpD. nih.gov While the precise catalytic mechanism is still under investigation, structural analyses of WlbB suggest that the sulfur of coenzyme A may act as the proton acceptor during catalysis, as there are no protein side chains positioned to function as a general base in the active site. nih.govwisc.edu

The reaction catalyzed by these enzymes is as follows: acetyl-CoA + UDP-2-acetamido-3-amino-2,3-dideoxy-alpha-D-glucuronate ⇌ CoA + UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate creative-enzymes.comwikipedia.org

Biochemical studies have confirmed the function of WbpD and WlbB, and the enzymatic synthesis of this compound has been achieved through in vitro reconstitution of the pathway. nih.govnih.gov

| Enzyme | Organism | Function | Superfamily | Cofactor |

| WbpD | Pseudomonas aeruginosa | 3-N-acetyltransferase | Hexapeptide acyltransferase (HexAT) | Acetyl-CoA |

| WlbB | Bordetella pertussis | 3-N-acetyltransferase | Hexapeptide acyltransferase (HexAT) | Acetyl-CoA |

Enzymatic Conversion of this compound to Downstream Metabolites

Following its synthesis, this compound serves as a substrate for further enzymatic modification, leading to the production of other important nucleotide sugars required for polysaccharide biosynthesis.

Genetic Determinants and Regulatory Mechanisms in Udp Alpha D Glcnac3naca Metabolism

Genomic Organization of Biosynthetic Gene Clusters

The enzymes that catalyze the multi-step conversion of UDP-GlcNAc to UDP-alpha-D-GlcNAc3NAcA are typically encoded by genes clustered together in specific loci on the bacterial chromosome. This genomic arrangement facilitates the coordinated expression and regulation of the biosynthetic pathway.

Analysis of wbp Locus in Pseudomonas aeruginosa

In the opportunistic pathogen Pseudomonas aeruginosa serotype O5, the biosynthesis of the B-band O-antigen, a critical virulence factor, involves the rare sugar 2,3-diacetamido-2,3-dideoxy-β-D-mannuronic acid (ManNAc(3NAc)A). The precursor for this sugar, UDP-ManNAc(3NAc)A, is synthesized from the common metabolite UDP-GlcNAc through a five-step enzymatic pathway. nih.gov The genes encoding these five enzymes—WbpA, WbpB, WbpE, WbpD, and WbpI—are located within the wbp locus, which is the B-band O-antigen biosynthesis cluster. nih.govasm.org

The synthesis initiates with the conversion of UDP-GlcNAc to UDP-GlcNAcA by the UDP-GlcNAc 6-dehydrogenase, WbpA. researchgate.net The subsequent three steps are catalyzed by the central enzymes of the pathway: WbpB (a dehydrogenase), WbpE (an aminotransferase), and WbpD (an acetyltransferase). nih.gov These enzymes work in concert to convert UDP-GlcNAcA to UDP-GlcNAc(3NAc)A. nih.gov Specifically, WbpB and WbpE act as a dehydrogenase/aminotransferase pair, converting UDP-GlcNAcA to UDP-GlcNAc(3NH2)A through a unique NAD+ recycling mechanism. nih.gov WbpD then catalyzes the final acetylation step to produce UDP-GlcNAc(3NAc)A. nih.gov The final enzyme in the pathway, WbpI, is a UDP-α-D-GlcNAc3NAcA 2-epimerase that converts the glucuronic acid derivative to the mannuronic acid form, UDP-ManNAc(3NAc)A. asm.orgnih.gov The organization of these genes within a single locus ensures the efficient production of this complex sugar donor for lipopolysaccharide assembly. nih.gov

| Gene | Encoded Enzyme | Function in this compound Pathway |

| wbpA | UDP-GlcNAc 6-dehydrogenase | Catalyzes the initial conversion of UDP-GlcNAc to UDP-GlcNAcA. |

| wbpB | Dehydrogenase | Part of a dehydrogenase/aminotransferase pair with WbpE. |

| wbpE | Aminotransferase | Works with WbpB to convert UDP-GlcNAcA to UDP-GlcNAc(3NH2)A. |

| wbpD | Acetyltransferase | Catalyzes the acetylation of UDP-GlcNAc(3NH2)A to form UDP-GlcNAc(3NAc)A. |

| wbpI | UDP-α-D-GlcNAc3NAcA 2-epimerase | Epimerizes UDP-α-D-GlcNAc3NAcA to UDP-α-D-ManNAc3NAcA. |

Investigation of wlb Locus and Homologous Genes in Bordetella pertussis

The causative agent of whooping cough, Bordetella pertussis, also produces a lipopolysaccharide containing the di-N-acetylated mannosaminuronic acid derivative, β-D-ManNAc3NAcA, as part of its band A trisaccharide. nih.gov The biosynthetic pathway for the precursor, UDP-α-D-ManNAc3NAcA, in B. pertussis is proposed to be analogous to that in P. aeruginosa, involving a series of enzymatic steps starting from UDP-α-D-GlcNAc. nih.gov The genes responsible for the later stages of this pathway are found within the wlb locus (formerly the bpl locus). nih.gov

This locus contains the genes wlbA, wlbB, wlbC, and wlbD, which are homologs of wbpB, wbpD, wbpE, and wbpI from P. aeruginosa, respectively. asm.orgnih.gov Functional studies have confirmed that these genes in B. pertussis are indeed functional homologs of their counterparts in P. aeruginosa. asm.org WlbD, for instance, has been characterized as a UDP-α-D-GlcNAc3NAcA 2-epimerase, similar to WbpI. nih.gov However, a key difference in the genomic organization is the absence of a wbpA homolog within the wlb locus. asm.org Instead, two candidate dehydrogenase genes, wbpO1629 and wbpO3150, were identified elsewhere in the B. pertussis genome. asm.org These enzymes were shown to complement a wbpA knockout in P. aeruginosa and are capable of catalyzing the initial dehydrogenation step. asm.org This indicates that while the biosynthetic pathway is conserved, the genomic arrangement of the required genes differs between these two pathogens. asm.org

| Gene | Homolog in P. aeruginosa | Putative Function in this compound Pathway |

| wlbA | wbpB | Putative oxidase. asm.org |

| wlbB | wbpD | Putative N-acetyltransferase. asm.org |

| wlbC | wbpE | Putative transaminase. asm.org |

| wlbD | wbpI | UDP-α-D-GlcNAc3NAcA 2-epimerase. nih.gov |

| wbpO1629 / wbpO3150 | wbpA | UDP-D-GlcNAc 6-dehydrogenase. asm.org |

Comparative Genomics of Related Pathways in Other Bacterial Species

The biosynthetic pathway for this compound and its mannuronic acid derivative is not limited to P. aeruginosa and B. pertussis. Comparative genomic analyses have revealed the presence of homologous gene clusters in a variety of other bacterial species, suggesting a wider distribution of this metabolic capability. asm.org For instance, homologs of the five key enzymes from the P. aeruginosa pathway are found in Bordetella parapertussis and Bordetella bronchiseptica, which also produce LPS containing ManNAc3NAcA. nih.gov

Furthermore, genes involved in the synthesis of UDP-D-ManpNAc3NAcA have been identified in the O-antigen gene cluster of Escherichia coli O180. glycoscience.ru This suggests that the genetic blueprint for this pathway has been subject to horizontal gene transfer, contributing to the diversity of bacterial surface polysaccharides. uoguelph.ca The conservation of this pathway across different genera highlights its importance in bacterial physiology and pathogenesis. asm.org

Transcriptional and Translational Regulation of Biosynthetic Enzymes

In P. aeruginosa, the genes of the wbp locus are organized as an operon, suggesting that they are co-transcribed into a single polycistronic mRNA molecule. mdpi.com This arrangement allows for the coordinated expression of all the enzymes required for the pathway. The regulation of this operon is likely controlled by upstream regulatory elements that respond to specific environmental or cellular signals. For example, the expression of polysaccharide synthesis loci can be influenced by factors related to biofilm formation or virulence. mdpi.com

Translational regulation can also play a role in controlling the levels of the biosynthetic enzymes. This can occur through mechanisms such as the efficiency of ribosome binding to the mRNA and the stability of the mRNA transcript itself. The coordinated production of the WbpB and WbpE proteins, which function as a complex, might be facilitated by translational coupling, where the translation of the downstream gene is dependent on the translation of the upstream gene. nih.gov

Functional Interplay of Genes within the this compound Pathway

The synthesis of this compound is a prime example of a metabolic pathway where the individual enzymes exhibit a high degree of functional interplay. The sequential nature of the reactions necessitates a coordinated action of the enzymes to ensure the efficient conversion of the initial substrate to the final product.

A key feature of this pathway is the coupling of the WbpB (dehydrogenase) and WbpE (aminotransferase) activities in P. aeruginosa. nih.gov These two enzymes work together in a coupled reaction to convert UDP-GlcNAcA to UDP-GlcNAc(3NH2)A. nih.gov This coupling involves a unique NAD+ recycling mechanism, where the NAD+ required by WbpB is regenerated by the action of WbpE, allowing the reactions to proceed efficiently. nih.gov This functional interdependence highlights the intricate design of this biosynthetic pathway.

Furthermore, the entire five-enzyme pathway in P. aeruginosa, involving WbpA, WbpB, WbpE, WbpD, and WbpI, can be reconstituted in vitro in a single reaction vessel to generate UDP-ManNAc(3NAc)A from UDP-GlcNAc. nih.gov This demonstrates the seamless functional integration of all the enzymes in the pathway. The ability to produce this complex glycosyl donor in a one-pot reaction is a significant achievement for future studies on lipopolysaccharide assembly and for the potential development of novel therapeutics. nih.gov

The functional homology observed between the genes in the wbp locus of P. aeruginosa and the wlb locus of B. pertussis further underscores the conserved nature of this functional interplay across different bacterial species. asm.org Despite the differences in their genomic organization, the encoded enzymes perform analogous functions, leading to the synthesis of the same final product. asm.org

Biological Roles of Udp Alpha D Glcnac3naca in Bacterial Physiology and Pathogenesis

Integration into Lipopolysaccharide (LPS) and O-Antigen Biosynthesis

UDP-alpha-D-GlcNAc3NAcA is a key intermediate in the assembly of the O-antigen portion of LPS in certain Gram-negative bacteria. The O-antigen is the outermost component of the LPS and is a major determinant of the serological specificity of the bacterium, while also playing a critical role in its interaction with the host environment.

Role in Pseudomonas aeruginosa O-Antigen Assembly (e.g., B-band O-antigen)

In the opportunistic pathogen Pseudomonas aeruginosa, particularly in serotype O5, the B-band O-antigen is a heteropolymer composed of repeating trisaccharide units. One of the essential and unusual components of this trisaccharide is 2,3-diacetamido-2,3-dideoxy-β-D-mannuronic acid (ManNAc3NAcA) nih.gov. The biosynthesis of the activated precursor for this sugar, UDP-D-ManNAc3NAcA, proceeds through a five-step enzymatic pathway that originates from the common precursor UDP-GlcNAc. This compound is the product of the fourth step in this pathway nih.govnih.gov.

The biosynthesis of UDP-D-ManNAc3NAcA in P. aeruginosa is orchestrated by a series of enzymes encoded by the B-band O-antigen biosynthesis gene cluster nih.gov. The pathway is as follows:

| Step | Enzyme | Substrate | Product |

| 1 | WbpA | UDP-GlcNAc | UDP-GlcNAcA |

| 2 & 3 | WbpB/WbpE | UDP-GlcNAcA | UDP-GlcNAc(3NH2)A |

| 4 | WbpD | UDP-GlcNAc(3NH2)A | This compound |

| 5 | WbpI | This compound | UDP-D-ManNAc3NAcA |

This interactive table summarizes the enzymatic steps in the biosynthesis of UDP-D-ManNAc3NAcA in Pseudomonas aeruginosa.

The enzyme WbpD, an N-acetyltransferase, catalyzes the formation of this compound by transferring an acetyl group to the 3-amino group of its precursor researchgate.net. Subsequently, the epimerase WbpI acts on this compound to produce the final precursor, UDP-D-ManNAc3NAcA, which is then incorporated into the growing O-antigen chain nih.gov. The presence of this di-N-acetylated mannuronic acid derivative is critical for the structural integrity and antigenicity of the B-band O-antigen.

Contribution to Bordetella pertussis Band-A Trisaccharide Structure

The whooping cough agent, Bordetella pertussis, also incorporates 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid into its LPS, specifically in the Band-A trisaccharide nih.govnih.gov. This trisaccharide is added to the core oligosaccharide of the LPS nih.gov. Despite differences in the genetic organization of the biosynthetic clusters between P. aeruginosa and B. pertussis, research has shown that the biochemical pathway for the synthesis of UDP-D-ManNAc3NAcA is identical nih.govresearchgate.net.

In B. pertussis, the wlb gene cluster is responsible for the biosynthesis of this trisaccharide nih.gov. While the genetic context differs, the enzymatic functions are conserved. This underscores the importance of this specific sugar modification in the biology of these distinct respiratory pathogens. The presence of this trisaccharide defines the Band-A LPS, and its absence leads to a truncated LPS structure known as Band B nih.govnih.gov.

Impact on Bacterial Cell Surface Architecture and Integrity

The incorporation of sugars derived from this compound into the LPS has a significant impact on the architecture and integrity of the bacterial outer membrane. The O-antigen, extending from the bacterial surface, contributes to a dense layer of carbohydrates that forms a physical barrier. This barrier protects the bacterium from environmental stresses, including the action of detergents and certain antibiotics.

The unique chemical properties of the di-N-acetylated mannuronic acid, with its acidic and acetylated nature, likely influence the charge and hydrophilicity of the bacterial surface. These properties can affect the interaction of the bacterium with its environment, including the formation of biofilms and adhesion to host cells. While direct studies on the biophysical impact of this specific sugar are limited, the general role of O-antigen in maintaining outer membrane stability is well-established.

Implications for Bacterial Host Interaction and Virulence Mechanisms

The cell surface carbohydrates of pathogenic bacteria are at the forefront of the host-pathogen interface. The specific structures assembled from precursors like this compound are critical determinants of virulence.

Influence on Immune Recognition and Evasion

The O-antigen is a primary target for the host's immune system, recognized by antibodies and complement components. The structural diversity of O-antigens, including the presence of unusual sugars like di-N-acetylated mannosaminuronic acid, plays a crucial role in immune evasion frontiersin.org. By presenting a unique antigenic surface, bacteria can avoid recognition by pre-existing antibodies.

Role in Biofilm Formation and Adhesion

In Bordetella pertussis, adhesion to the ciliated epithelial cells of the respiratory tract is a key step in colonization oup.comfda.gov. The LPS, including the Band-A trisaccharide, is a major surface-exposed molecule and is therefore likely involved in the initial interactions with host cells. The specific structure of the Band-A trisaccharide may contribute to the tropism of the bacterium for the respiratory epithelium.

Advanced Methodologies for the Study of Udp Alpha D Glcnac3naca

Sophisticated Spectroscopic and Chromatographic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of UDP-alpha-D-GlcNAc3NAcA and its biosynthetic precursors and products. nih.goviosrjournals.org One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to confirm the identity of these complex molecules.

In a notable study, the enzymatic reaction converting this compound to its epimer, UDP-alpha-D-ManNAc3NAcA, was monitored directly within an NMR tube. nih.govresearchgate.net This approach allowed for real-time observation of the reaction progress by acquiring proton (¹H) spectra at regular intervals, thereby avoiding the challenging purification of minor reaction products from the starting material. nih.gov The proton spectrum revealed distinct anomeric signals for the substrate and the product, allowing for the quantification of the conversion over time. researchgate.net

To fully assign the proton and carbon resonances of the reaction product, a combination of 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. iosrjournals.orgresearchgate.net For instance, selective 1D-TOCSY experiments have been used to assign proton resonances and measure coupling constants for the product, confirming its stereochemistry. researchgate.net The HSQC spectrum correlates the proton signals with their directly attached carbon-13 (¹³C) nuclei, providing the carbon chemical shifts. researchgate.net These detailed NMR analyses provide conclusive evidence for the structural identity of the compounds involved in the biosynthetic pathway.

Capillary Electrophoresis (CE) for Reaction Product Analysis and Kinetic Studies

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven effective for analyzing the enzymatic reactions involving this compound. nih.govresearchgate.net Its high sensitivity and small sample volume requirements make it ideal for monitoring enzyme activity and performing kinetic studies.

CE has been instrumental in demonstrating the substrate specificity of enzymes like WbpI and WlbD, which are 2-epimerases. nih.govresearchgate.net In these studies, various potential substrates, including UDP-α-D-GlcNAc, UDP-α-D-GlcNAcA, and UDP-α-D-GlcNAc3NAc, were tested. A product peak was only observed when this compound was used as the substrate, confirming the high specificity of these enzymes. nih.gov The appearance of a new peak with a distinct migration time corresponding to the product, UDP-alpha-D-ManNAc3NAcA, allows for the qualitative and quantitative assessment of the enzymatic conversion. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of this compound and its precursors. nih.gov Preparative quantities of this and related sugar nucleotides have been enzymatically synthesized and subsequently purified using HPLC. glycoscience.ru

For instance, reversed-phase HPLC on a C18 column has been used to purify radiolabeled products for further characterization. researchgate.net Anion-exchange chromatography is another HPLC-based method employed for the purification of these negatively charged sugar nucleotides. nih.gov Discontinuous HPLC assays are also utilized to determine the kinetic parameters of the enzymes involved in the biosynthetic pathway. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) provides crucial confirmation of the molecular mass of this compound and its intermediates. researchgate.netglycoscience.ru This soft ionization technique allows for the analysis of large, non-volatile biomolecules without significant fragmentation, providing accurate molecular weight information. ESI-MS has been used to identify an ion consistent with the expected product of the enzyme WbpD, which is UDP-D-GlcNAc3NAcA. glycoscience.ru This technique is often coupled with liquid chromatography (LC-MS) to provide separation and mass identification simultaneously, enhancing the confidence in compound identification.

In Vitro Enzymatic Assay Development and Optimization

The development of robust in vitro enzymatic assays is fundamental to characterizing the enzymes in the this compound biosynthetic pathway and determining their kinetic parameters. nih.govrndsystems.combiorxiv.org A typical assay mixture contains a buffered solution at an optimal pH, the purified enzyme, the substrate (this compound or its precursors), and any necessary cofactors. nih.govbiorxiv.org

For the epimerases WbpI and WlbD, assays were performed in sodium phosphate (B84403) buffer at a pH of 6.0. nih.govresearchgate.net The reactions are typically incubated at a controlled temperature, for example, 37°C, for a specific duration. nih.govbiorxiv.org The reaction is then stopped, often by heat inactivation or rapid freezing. nih.gov

The products of the enzymatic reaction are then analyzed using the techniques described above, such as CE or HPLC, to quantify the amount of substrate consumed and product formed. nih.govresearchgate.net Optimization of assay conditions, including pH, temperature, and cofactor concentration, is crucial for determining the optimal activity of the enzyme. nih.gov For example, the optimal reaction conditions for His6–WbpI were established and then applied to improve the substrate conversion in reactions catalyzed by both His6–WbpI and His6–WlbD. nih.gov

Interactive Data Table: Enzymes in the this compound Pathway

| Enzyme | Function | Substrate(s) | Product(s) | Purification Method | Assay Analysis |

| WbpA/GnaA | UDP-GlcNAc 6-dehydrogenase | UDP-GlcNAc | UDP-GlcNAcA | Not specified in detail | CE, ESI-MS |

| WbpB/WlbA | UDP-GlcNAcA 3-oxidase | UDP-GlcNAcA | UDP-3-keto-GlcNAcA | His6-tag affinity chromatography | MALDI-TOF MS |

| WbpE/WlbC | UDP-3-keto-GlcNAcA 3-aminotransferase | UDP-3-keto-GlcNAcA, L-glutamate | UDP-GlcNAc3NA, α-ketoglutarate | His6-tag affinity chromatography | MALDI-TOF MS |

| WbpD/WlbB | UDP-GlcNAc3NA 3-N-acetyltransferase | UDP-GlcNAc3NA, Acetyl-CoA | UDP-GlcNAc3NAcA, CoA | His6-tag affinity chromatography | MALDI-TOF MS |

| WbpI/WlbD | UDP-GlcNAc3NAcA 2-epimerase | UDP-GlcNAc3NAcA | UDP-ManNAc3NAcA | His6-tag affinity chromatography | CE, NMR |

Synthetic Biology and Metabolic Engineering Approaches for Udp Alpha D Glcnac3naca Pathway Manipulation

Enzymatic Synthesis and Chemoenzymatic Production of UDP-alpha-D-GlcNAc3NAcA and Derivatives

The in vitro synthesis of UDP-α-D-GlcNAc3NAcA and its analogs leverages the specificity of enzymes, often in combination with chemical methods, to achieve high yields and purity. A common strategy is the use of one-pot, multi-enzyme cascade reactions that mimic the natural biosynthetic pathway.

A frequently employed enzymatic system for the synthesis of UDP-GlcNAc and its derivatives involves a three-enzyme cocktail:

N-acetylhexosamine 1-kinase (NahK) : This enzyme catalyzes the initial phosphorylation of the sugar substrate.

N-acetylglucosamine 1-phosphate uridylyltransferase (GlmU) : This enzyme then converts the sugar-1-phosphate into the corresponding UDP-sugar.

Inorganic pyrophosphatase (PpA) : This enzyme drives the reaction forward by hydrolyzing the pyrophosphate byproduct.

This one-pot approach has been successfully used to synthesize a variety of UDP-GlcNAc derivatives. nih.govresearchgate.net The substrate specificity of the enzymes, particularly GlmU, is a critical factor in determining which derivatives can be produced. nih.gov Research has shown that while some modifications to the GlcNAc molecule are tolerated, others are not. For instance, analogs with an amide linkage at the C-2 nitrogen are generally accepted by the GlmU enzyme. mdpi.com

However, the direct enzymatic synthesis of UDP-GlcNAc3NAcA can be challenging due to the substrate specificity of the enzymes involved. Studies have shown that while the enzymatic synthesis of many UDP-GlcNAc analogs is possible, the introduction of an azido (B1232118) group at the C-3 position can be problematic for enzymes like GlmU. In cases where direct enzymatic synthesis of the azido-sugar nucleotide is not feasible, a chemoenzymatic approach is employed. This involves the enzymatic synthesis of a suitable precursor, followed by chemical modification to introduce the azido group.

For example, a chemoenzymatic strategy has been described for the synthesis of UDP-GlcN3, a related compound. In this method, the precursor, GlcN3-1-phosphate, was first synthesized. However, it was found that this precursor was not a substrate for the GlmU enzyme. Therefore, a chemical step was required to couple the GlcN3-1-phosphate with UMP-morpholidate to yield the final UDP-GlcN3 product. This highlights the synergy between enzymatic and chemical methods in producing complex sugar nucleotides.

Table 1: Key Enzymes in the Enzymatic Synthesis of UDP-GlcNAc and Derivatives

| Enzyme | Abbreviation | Function |

|---|---|---|

| N-acetylhexosamine 1-kinase | NahK | Phosphorylates N-acetylhexosamines at the 1-position. |

| N-acetylglucosamine 1-phosphate uridylyltransferase | GlmU | Transfers a UMP moiety from UTP to GlcNAc-1-phosphate. |

| Inorganic pyrophosphatase | PpA | Hydrolyzes inorganic pyrophosphate to drive the reaction. |

Strategies for Enhanced Production of this compound Precursors and Analogs (e.g., UDP-GlcNAc)

Metabolic engineering of microorganisms, particularly Escherichia coli, offers a promising avenue for the large-scale production of UDP-GlcNAc, the direct precursor for many derivatives including, potentially, UDP-α-D-GlcNAc3NAcA. The goal of these strategies is to increase the intracellular pool of UDP-GlcNAc by manipulating the native metabolic pathways of the host organism.

The biosynthesis of UDP-GlcNAc in E. coli starts from fructose-6-phosphate (B1210287) and involves several key enzymes. Metabolic engineering efforts focus on overcoming the rate-limiting steps in this pathway and channeling metabolic flux towards the desired product. Common strategies include:

Overexpression of key biosynthetic genes : Increasing the expression of genes encoding enzymes in the UDP-GlcNAc pathway can significantly boost production. These genes often include glmM (phosphoglucosamine mutase) and glmU (bifunctional protein with acetyltransferase and uridyltransferase activities).

Blocking competing pathways : To prevent the diversion of precursors to other metabolic pathways, genes encoding enzymes of competing pathways can be knocked out. For example, deleting genes involved in the degradation of GlcNAc-6-phosphate can increase the availability of this intermediate for UDP-GlcNAc synthesis.

Enhancing precursor supply : Strategies to increase the availability of the initial precursors, such as fructose-6-phosphate and UTP, can also enhance UDP-GlcNAc production. This can involve engineering the central carbon metabolism of the host organism.

Research has demonstrated the effectiveness of these approaches. For instance, overexpressing key enzymes in E. coli has led to a significant increase in the production of N-acetylneuraminic acid, a downstream product of UDP-GlcNAc, highlighting the potential for enhancing the precursor pool. nih.govacs.org

Table 2: Metabolic Engineering Strategies for Enhanced UDP-GlcNAc Production

| Strategy | Description | Target Genes/Pathways |

|---|---|---|

| Overexpression of Biosynthetic Genes | Increase the levels of key enzymes in the UDP-GlcNAc pathway. | glmM, glmU |

| Deletion of Competing Pathways | Prevent the diversion of intermediates to other metabolic routes. | Genes for GlcNAc-6-P degradation |

| Enhancement of Precursor Supply | Increase the availability of starting materials for the pathway. | Central carbon metabolism, UTP biosynthesis |

Evolutionary and Comparative Glycobiology of Udp Alpha D Glcnac3naca Pathways

Phylogenetic Analysis of Conserved and Divergent Biosynthetic Enzymes

The biosynthesis of UDP-α-D-GlcNAc3NAcA from the precursor UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) is a multi-step enzymatic process. In well-studied organisms like Pseudomonas aeruginosa PAO1, this conversion is accomplished by four core enzymes: WbpA, WbpB, WbpE, and WbpD. wiley.comresearchgate.net An additional enzyme, WbpI, is then responsible for the subsequent epimerization to a mannuronic acid derivative. researchgate.netnih.gov

Homology-based searches and phylogenetic analyses reveal that the genes encoding these enzymes are often clustered together in the genomes of producing organisms, suggesting a strong evolutionary pressure to maintain the entire pathway. For instance, in Psychrobacter cryohalolentis K5T, a set of homologous genes (Pcryo_0613, Pcryo_0614, Pcryo_0616, and Pcryo_0615) has been identified that corresponds to the activities of WbpA, WbpB, WbpE, and WbpD, respectively. wiley.com Comparative analysis shows a high degree of amino acid sequence identity and similarity between the enzymes from P. aeruginosa and P. cryohalolentis. For example, the aminotransferase WbpE from P. aeruginosa and its homolog Pcryo_0616 share 73% sequence identity and 86% similarity. wiley.com

Despite this conservation, divergence is also observed. The organization of these gene clusters can vary between different bacterial lineages. In Bordetella pertussis, the pathway involves orthologous enzymes designated WlbA, WlbC, WlbB, and WlbD, which are functionally analogous to WbpB, WbpE, WbpD, and WbpI of P. aeruginosa. researchgate.netnih.gov However, a homolog for the initial dehydrogenase, WbpA, is notably absent from the corresponding gene cluster in B. pertussis. researchgate.net This indicates that while the core catalytic functions are conserved, the genetic context and perhaps the regulation of the pathway have diverged.

The table below summarizes the key biosynthetic enzymes identified in different bacterial species.

| Enzyme | Function | Pseudomonas aeruginosa PAO1 | Bordetella pertussis | Psychrobacter cryohalolentis K5T | Escherichia coli O180 |

| Dehydrogenase | Converts UDP-GlcNAc to UDP-GlcNAcA | WbpA | (No homolog in cluster) | Pcryo_0613 | GnaA |

| Dehydrogenase | Oxidizes UDP-GlcNAcA intermediate | WbpB | WlbA | Pcryo_0614 | MndA |

| Aminotransferase | Adds an amino group at C3 | WbpE | WlbC | Pcryo_0616 | MndC |

| N-acetyltransferase | Acetylates the C3 amino group | WbpD | WlbB | Pcryo_0615 | MndB |

| Epimerase | Converts UDP-GlcNAc3NAcA to UDP-ManNAc3NAcA | WbpI | WlbD | (Not part of the characterized cluster) | MndD |

Evolutionary Relationships of UDP-sugar Epimerases and Dehydrogenases

The UDP-sugar epimerases and dehydrogenases of the UDP-α-D-GlcNAc3NAcA pathway are of particular evolutionary interest as they catalyze key transformations and show distinct specificities compared to enzymes with superficially similar functions in other metabolic pathways.

The initial step is catalyzed by a UDP-GlcNAc 6-dehydrogenase (WbpA in P. aeruginosa, GnaA in E. coli O180), which converts UDP-GlcNAc into UDP-2-acetamido-2-deoxy-α-D-glucuronic acid (UDP-GlcNAcA). researchgate.netportlandpress.com This enzyme is distinct from the UDP-glucose 6-dehydrogenases (UGD) that produce UDP-glucuronic acid and are widespread in prokaryotes and eukaryotes. nih.govresearchgate.net Phylogenetic analyses of the UGD/GDP-mannose 6-dehydrogenase (GMD) superfamily show that UDP-N-acetylglucosamine 6-dehydrogenases like WbpA form a separate clade, indicating a distinct evolutionary origin or early divergence tailored to the specific substrate UDP-GlcNAc. researchgate.net

The final epimerization step in the related UDP-2,3-diacetamido-2,3-dideoxy-α-D-mannuronic acid (UDP-ManNAc3NAcA) pathway is catalyzed by UDP-2,3-diacetamido-2,3-dideoxy-α-D-glucuronic acid 2-epimerase (WbpI in P. aeruginosa and WlbD in B. pertussis). nih.govqmul.ac.uk These enzymes belong to the UDP-N-acetylglucosamine 2-epimerase family. However, they are evolutionarily and functionally distinct from other well-characterized bacterial epimerases like WecB (involved in enterobacterial common antigen synthesis) and Cap5P from Staphylococcus aureus. portlandpress.comresearchgate.net While WbpI shares over 50% similarity with WecB and Cap5P, attempts at cross-complementation have failed, demonstrating they are not functionally interchangeable in vivo. nih.govportlandpress.com This suggests that WbpI and its orthologs have evolved to recognize a highly specific and complex substrate, UDP-α-D-GlcNAc3NAcA, which is not a substrate for other epimerases. nih.govgenome.jp This high specificity points to a co-evolution of the epimerase with the rest of the biosynthetic pathway.

Functional Redundancy and Specificity across Different Bacterial Lineages

The enzymes in the UDP-α-D-GlcNAc3NAcA pathway exhibit a high degree of substrate specificity and a lack of functional redundancy, even with enzymes from other pathways that catalyze similar chemical reactions.

The UDP-α-D-GlcNAc3NAcA 2-epimerases, WbpI from P. aeruginosa and WlbD from B. pertussis, are prime examples of this specificity. Biochemical characterization has shown that these enzymes are highly discriminatory, acting specifically on UDP-α-D-GlcNAc3NAcA. nih.gov They show no activity towards structurally related intermediates such as UDP-GlcNAc, UDP-GlcNAcA, or UDP-2,3-diacetamido-2,3-dideoxy-α-D-glucose (UDP-GlcNAc3NAc). portlandpress.comqmul.ac.ukgenome.jp This stringent substrate requirement underscores their specialized role and the absence of functional overlap with other UDP-sugar epimerases within the same organism.

Similarly, the pathway's dehydrogenases and aminotransferases are tailored for their specific substrates. The initial dehydrogenase, WbpA, specifically utilizes UDP-GlcNAc. nih.gov The subsequent enzymes in the cascade, such as the aminotransferase WbpE, act on the modified uronic acid intermediate. wiley.comglycoscience.ru The entire pathway functions as a coordinated enzymatic assembly line, where the product of one enzyme is the specific substrate for the next.

This lack of functional redundancy is further highlighted by genetic studies. For instance, a nonsense mutation in the wbpB gene in Porphyromonas gingivalis strain HG66 abrogates the synthesis of A-LPS, and this defect can only be restored by the introduction of a wild-type wbpB gene, indicating no other enzyme in the cell can perform its function. researchgate.net Similarly, the inability of the epimerase WbpI and the dehydrogenase WbpA from P. aeruginosa to cross-complement mutants of the E. coli enterobacterial common antigen pathway (involving WecB and WecC) reinforces the concept of functional isolation and evolutionary divergence. nih.govportlandpress.com This specificity ensures that the metabolic flux is channeled exclusively towards the synthesis of UDP-α-D-GlcNAc3NAcA and its derivatives, preventing metabolic crosstalk with other pathways.

Adaptation of UDP-alpha-D-GlcNAc3NAcA Biosynthesis in Pathogenic Bacteria

The UDP-α-D-GlcNAc3NAcA biosynthetic pathway is prominently found in several pathogenic bacteria, where its product is a key component of surface polysaccharides that are critical for virulence and interaction with the host immune system. The presence and evolution of this pathway are closely linked to the adaptation of these bacteria to their pathogenic lifestyles.

In Gram-negative pathogens like Pseudomonas aeruginosa (serogroup O5) and Bordetella pertussis, the di-N-acetylated uronic acid sugar derived from this pathway (specifically, its epimerized form, D-ManNAc3NAcA) is incorporated into the O-antigen of lipopolysaccharide (LPS). researchgate.netresearchgate.net The O-antigen is the outermost part of the LPS and is a major surface antigen. Its structure is highly variable between bacterial strains and serves as a primary determinant of serotype specificity. researchgate.net This variability helps the bacterium to evade the host's adaptive immune response. The synthesis of this unusual sugar provides a mechanism for creating unique antigenic structures.

The entire five-enzyme pathway has been identified as crucial for the production of these modified LPS structures. researchgate.net The presence of these biosynthetic genes (e.g., wbpA, wbpB, wbpE, wbpD, wbpI) is a distinguishing feature of pathogenic strains compared to non-pathogenic or commensal relatives. researchgate.net For example, these enzymes are uniquely present in pathogenic Bordetella species but not in commensal representatives. researchgate.net This suggests that the acquisition and maintenance of this pathway conferred a selective advantage during the evolution of pathogenicity. The resulting modified LPS can contribute to resistance against serum killing, phagocytosis, and the action of certain antibiotics, thereby adapting the bacterium for survival and proliferation within the host. nih.gov

Future Research Trajectories for Udp Alpha D Glcnac3naca Investigations

Unraveling Undiscovered Enzymes and Pathways in Diverse Microorganisms

While the biosynthetic pathway for UDP-α-D-ManNAc3NAcA has been characterized in organisms like P. aeruginosa and B. pertussis, the vast diversity of the microbial world suggests that novel enzymes and alternative pathways for the synthesis and utilization of UDP-alpha-D-GlcNAc3NAcA likely exist. portlandpress.comresearchgate.netasm.org The current known pathway involves a series of enzymes including a dehydrogenase, oxidase, aminotransferase, acetyltransferase, and an epimerase. asm.org

Future research will likely focus on genome mining and comparative genomics to identify homologs of known biosynthetic genes in a wider range of microorganisms. This approach has already proven successful in identifying functionally identical enzymes in B. pertussis based on their similarity to the P. aeruginosa Wbp pathway enzymes. asm.org However, microorganisms inhabiting extreme or unique environments may have evolved convergent or entirely novel enzymatic solutions to produce this specialized nucleotide sugar. The identification of such enzymes could reveal new biochemical mechanisms and provide a broader portfolio of biocatalysts for synthetic applications.

Furthermore, while the pathway to UDP-α-D-ManNAc3NAcA is established, the subsequent glycosyltransferases that utilize this sugar donor to build complex glycans are less understood. Identifying and characterizing these enzymes in diverse bacteria will be crucial for understanding the full scope of glycan structures that incorporate this rare sugar and their biological functions. Research in archaea has also revealed unique pathways for the biosynthesis of other UDP-sugars, suggesting that this domain of life could be a rich, untapped source of novel enzymes related to this compound metabolism. nih.govnih.gov

Table 1: Key Enzymes in the Known UDP-α-D-ManNAc3NAcA Biosynthetic Pathway

| Enzyme Name (in P. aeruginosa) | Gene Name (in P. aeruginosa) | Enzymatic Function |

| UDP-GlcNAc 6-dehydrogenase | WbpA | Converts UDP-D-GlcNAc to UDP-D-GlcNAcA |

| UDP-D-GlcNAcA 3-oxidase | WbpB | Oxidizes UDP-D-GlcNAcA |

| UDP-D-3-keto-GlcNAcA 3-aminotransferase | WbpE | Transaminates the oxidized intermediate |

| UDP-D-GlcNAc3NA 3-N-acetyltransferase | WbpD | Acetylates the amino group |

| UDP-2,3-diacetamido-2,3-dideoxy-α-D-glucuronic acid 2-epimerase | WbpI | Epimerizes UDP-α-D-GlcNAc3NAcA to UDP-α-D-ManNAc3NAcA |

Development of Novel Research Tools and Probes

Advancing our understanding of this compound requires the development of sophisticated research tools and chemical probes. The chemical synthesis of this compound was a critical breakthrough that enabled the in vitro characterization of the epimerases WbpI and WlbD. portlandpress.comnih.govresearchgate.net Future efforts in synthetic chemistry will be vital for producing a wider array of molecular probes.

These could include:

Metabolically active analogs: Click-chemistry-enabled or fluorescently tagged analogs of this compound or its precursors could be used to label and visualize the glycans that incorporate this sugar in living cells. This would allow for real-time tracking of their synthesis, localization, and turnover.

Mechanism-based inhibitors: The design and synthesis of potent and specific inhibitors for the enzymes in the biosynthetic pathway are crucial for dissecting the functional roles of the resulting glycans. Such inhibitors could also serve as starting points for the development of new antimicrobial agents. glycoscience.ru

Affinity probes: Biotinylated or otherwise tagged versions of this compound could be used to identify and isolate binding partners, such as glycosyltransferases and other regulatory proteins, from cell lysates.

The development of these tools will be instrumental in moving from in vitro enzymatic assays to studying the dynamics of this compound metabolism and its downstream products within the complex environment of the cell.

Exploration of Regulatory Networks Beyond Gene Expression

The regulation of metabolic pathways is a multi-layered process that extends beyond the simple transcription of genes. While some studies have touched on the transcriptional regulation of genes involved in glycan synthesis, the post-transcriptional, translational, and post-translational regulatory mechanisms governing the this compound pathway remain largely unexplored. nih.govfrontiersin.org

Future research should investigate:

Allosteric regulation: The activity of biosynthetic enzymes is often modulated by the binding of small molecules at sites distinct from the active site. For instance, human UDP-α-D-glucose dehydrogenase is allosterically inhibited by UDP-α-D-xylose. ebi.ac.uk Identifying allosteric regulators of the enzymes in the this compound pathway could reveal how the cell fine-tunes the production of this sugar in response to metabolic cues.

Post-translational modifications: Modifications such as phosphorylation, acetylation, or glycosylation of the biosynthetic enzymes themselves could play a role in regulating their activity, stability, or localization.

Protein-protein interactions: The enzymes of a metabolic pathway can form multi-enzyme complexes, or "metabolons," to enhance catalytic efficiency and channel intermediates. Investigating the protein-protein interaction network around the this compound biosynthetic enzymes could uncover such complexes and reveal novel regulatory interactions.

Feedback inhibition: The end products of a pathway, such as UDP-α-D-ManNAc3NAcA or the final glycan structures, may inhibit earlier enzymes in the pathway to prevent over-accumulation.

Understanding these intricate regulatory networks is essential for a complete picture of how cells control the flow of metabolites through this specialized pathway and how this regulation contributes to adaptive responses in bacteria. aps.org

Integration with Systems Biology and Glycomics Studies

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the role of this compound in a broader biological context. A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, will be key to constructing comprehensive models of the regulatory and metabolic networks in which this nucleotide sugar participates. thers.ac.jparxiv.org

Glycomics, the comprehensive study of the full complement of sugars in an organism, will be particularly important. thers.ac.jp Advanced mass spectrometry and NMR techniques can be used to profile the glycan structures of microorganisms under different growth conditions or in response to environmental stimuli. By correlating changes in the abundance of glycans containing ManNAc3NAcA with changes in gene expression and protein levels, researchers can infer the functional roles of these unique surface structures.

Integrating these large-scale datasets will allow for the construction of predictive models of glycan biosynthesis and its impact on cellular physiology. For example, understanding how the expression of the this compound pathway is coordinated with other cellular processes, such as cell wall synthesis or virulence factor expression, could provide critical insights into bacterial pathogenesis. csic.es This integrative approach will move the field beyond the study of individual components and toward a holistic understanding of the role of this rare sugar in the complex biological system of the cell.

Q & A

Q. How can researchers ensure reproducibility when studying this compound in antimicrobial drug development?

- Methodological Answer : Adhere to FAIR data principles: publish raw NMR/MS spectra in repositories (e.g., MetaboLights), document enzyme lot numbers and storage conditions, and use standardized strain repositories (e.g., ATCC). Collaborative studies with independent validation labs reduce bias. Pre-register experimental protocols on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.